molecular formula C₁₈H₃₀ClNO₄ B1662746 Cicloprolol hydrochloride CAS No. 63686-79-3

Cicloprolol hydrochloride

Cat. No. B1662746
CAS RN: 63686-79-3
M. Wt: 359.9 g/mol
InChI Key: IFQJSQQPCCLGLZ-UHFFFAOYSA-N
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Description

Cicloprolol is a beta-adrenoceptor antagonist . It is also known as a partial β1-adrenoceptor agonist . The IUPAC name for Cicloprolol is 1-[4-[2-(Cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol .


Molecular Structure Analysis

The molecular formula of Cicloprolol is C18H29NO4 . The molecular weight is 323.433 g/mol . The structure includes a cyclopropyl group, a methoxy group, an ethoxy group, and a phenoxy group .

Scientific Research Applications

Antifungal Agent and Broad Spectrum Antimicrobial

Cicloprolol hydrochloride, a synthetic hydroxypyridone antifungal agent, is distinct in its mechanism of action compared to common systemic agents that interfere with sterol biosynthesis. It chelates trivalent cations like Fe3+, inhibiting metal-dependent enzymes crucial for degrading toxic metabolites in fungal cells, thereby targeting diverse metabolic and energy-producing processes in microbial cells. This makes it a broad-spectrum antimicrobial with activity against a wide range of dermatophytes, yeast, nondermatophyte molds, and both gram-positive and negative bacteria, including resistant strains of Staphylococcus aureus. Its high efficacy and unique action mechanism give it an advantage in treating fungal infections (Bohn & Kraemer, 2000).

Pharmacodynamics and Metabolism

Studies on cicloprolol in humans have highlighted its partial agonist activity, with significant effects on heart rate and blood pressure. This understanding is crucial in considering its potential therapeutic applications and interactions with other cardiovascular drugs. It offers insights into the complex pharmacodynamics and metabolism of such drugs in the human body (McCaffrey et al., 2004).

Topical Antimycotic Applications

Cicloprolol hydrochloride, with its unique antimicrobial profile, is effective against dermatophytes, yeasts, molds, and certain azole-resistant Candida species. Its high affinity for trivalent metal cations is a key determinant of its antimicrobial activity. Cicloprolol's multilevel mechanism of action provides a low potential for resistance development in pathogenic fungi. It is also formulated in various topical applications such as nail lacquers, creams, and lotions, demonstrating its versatility in treating different fungal infections (Subissi et al., 2010).

Transdermal Drug Delivery

Research into the transdermal delivery of drugs like propranolol hydrochloride has shown that terpenes can enhance skin permeation. Studies suggest that terpenes disrupt lipid bilayers, facilitating drug absorption through the skin. This has implications for the delivery of cicloprolol hydrochloride and similar drugs, potentially enhancing their efficacy and application methods (Ahad et al., 2011).

Metabolite Characterization

Understanding the metabolism of cardiovascular drugs, including cicloprolol, is vital for controlling drug interactions and side effects. Electrochemical oxidation coupled with mass spectrometric identification has been used to monitor the oxidation pathways of drugs like cicloprolol, offering valuable insights into their metabolites. This research is crucial for developing safer and more effective cardiovascular medications (Szultka-Młyńska et al., 2018)

properties

IUPAC Name

1-[4-[2-(cyclopropylmethoxy)ethoxy]phenoxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29NO4.ClH/c1-14(2)19-11-16(20)13-23-18-7-5-17(6-8-18)22-10-9-21-12-15-3-4-15;/h5-8,14-16,19-20H,3-4,9-13H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFQJSQQPCCLGLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(COC1=CC=C(C=C1)OCCOCC2CC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

63659-12-1 (Parent)
Record name Cicloprolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID20979981
Record name 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

359.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cicloprolol hydrochloride

CAS RN

63686-79-3
Record name Cicloprolol hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063686793
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-(4-(2-(Cyclopropylmethoxy)ethoxy)phenoxy)-3-(isopropylamino)-2-propanol hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20979981
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CICLOPROLOL HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T355YD4791
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
10
Citations
JP Fillastre, M Aparicio, C Porquet… - British journal of …, 1991 - ncbi.nlm.nih.gov
… Cicloprolol hydrochloride is moderately hydrophilic (pKa = 9.2, log P octanol/water at pH 7.4 = 0.4) and is comparable with atenolol, nadolol, sotalol and bisoprolol with respect to renal …
Number of citations: 1 www.ncbi.nlm.nih.gov
MC Gwee, LS Cheah - British journal of clinical pharmacology, 1991 - ncbi.nlm.nih.gov
… Cicloprolol hydrochloride is moderately hydrophilic (pKa = 9.2, log P octanol/water at pH 7.4 = 0.4) and is comparable with atenolol, nadolol, sotalol and bisoprolol with respect to renal …
Number of citations: 8 www.ncbi.nlm.nih.gov
YWJ Wong, TM Ludden - … of Chromatography B: Biomedical Sciences and …, 1990 - Elsevier
… The same extraction protocol was used for urine samples except that 90 ng of cicloprolol hydrochloride (in 90 ~1 of distilled water) was used as the internal standard. The residue was …
Number of citations: 17 www.sciencedirect.com
CR Lee, JP Porziemsky, MC Aubert… - … of Chromatography A, 1991 - Elsevier
… (E) Cicloprolol hydrochloride; the chromatographic conditions were the same as in A. (F) Propranolol; the chromatographic conditions were the same as in A. …
Number of citations: 84 www.sciencedirect.com
G Cocco, R Alfiero, H Pouleur - Clinical cardiology, 1992 - Wiley Online Library
The new β‐adrenoceptor partial agonist cicloprolol acts as a β‐agonist at normal levels and as a β‐antagonist at high levels of adrenergic discharge. Treatment with cicloprolol should …
Number of citations: 1 onlinelibrary.wiley.com
R Kaliszan, A Nasal, A Buciński - European journal of medicinal chemistry, 1994 - Elsevier
A dynamic chromatographic hydrophobicity parameter, log k′ IAM was determined for 3 test series of drug solutes (β-adrenolytics, imidazoline α-adrenomimetics and phenothiazine …
Number of citations: 103 www.sciencedirect.com
A Nasal, A Buciński, L Bober, R Kaliszan - International journal of …, 1997 - Elsevier
Based on linear free-energy relationships (LFER), it has been assumed that systematic information on the behavior of a series of xenobiotics in a number of appropriately designed …
Number of citations: 69 www.sciencedirect.com
S Redkar, S Mondal, A Joseph… - Molecular …, 2020 - Wiley Online Library
Drug‐Target interaction (DTI) plays a crucial role in drug discovery, drug repositioning and understanding the drug side effects which helps to identify new therapeutic profiles for …
Number of citations: 40 onlinelibrary.wiley.com
O Çakı, B Karaçalı - Molecular Informatics, 2022 - Wiley Online Library
In‐silico compound‐protein interaction prediction addresses prioritization of drug candidates for experimental biochemical validation because the wet‐lab experiments are time‐…
Number of citations: 1 onlinelibrary.wiley.com
IKM Morton - 1999 - Springer
C6-hexamethonium bromide. C 1656-c1ometacin. C 5720-carprofen. C 34647Ba-baclofen. C 4S401-halometasone. CabaserTM-cabergoline. cabergoline [BAN INN](Cabaser™; …
Number of citations: 0 link.springer.com

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